molecular formula C15H14N2O2 B1445369 2-Amino-6-(4-methoxybenzyloxy)benzonitrile CAS No. 1093203-81-6

2-Amino-6-(4-methoxybenzyloxy)benzonitrile

Cat. No. B1445369
M. Wt: 254.28 g/mol
InChI Key: CKJULWXMOGYMQL-UHFFFAOYSA-N
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Description

“2-Amino-6-(4-methoxybenzyloxy)benzonitrile” is a chemical compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 . It is a white to off-white solid.


Molecular Structure Analysis

The molecular structure of “2-Amino-6-(4-methoxybenzyloxy)benzonitrile” can be represented by the SMILES notation: COC1=CC=C(C=C1)COC2=CC=CC(=C2C#N)N .

Scientific Research Applications

Spectroscopic and Theoretical Analysis

A related compound, (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile, was explored for its spectroscopic properties using FT-IR and UV-vis spectroscopy, and theoretical calculations using density functional theory (DFT). This research helps in understanding the electronic properties and molecular structure, aiding in the development of materials with specific optical characteristics (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).

Nanofabrication and Optical Properties

In a study on related compounds, 2-(2-((2-hydroxybenzylidine)amino)phenoxy)benzonitrile and its derivatives showed aggregation induced enhanced emission (AIEE) in the solid state. This research is significant for the development of materials with specific optical properties for applications like sensors and displays (Kundu, Hariharan, Prabakaran, Moon, & Anthony, 2016).

Photodynamic Therapy Application

A study on zinc phthalocyanine derivatives, including (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)benzenesulfonamide, highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibit properties like high singlet oxygen quantum yield, which is crucial for such therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Medicinal Chemistry

Research on analogs of 2-amino-benzonitriles, including studies on their synthesis, is crucial in medicinal chemistry. Such studies contribute to the development of new pharmaceutical compounds and help in understanding their interaction with biological systems. For instance, studies have been conducted on synthesizing various derivatives for potential anticancer applications (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Environmental Impact and Degradation

Research on the degradation of benzonitrile herbicides, including studies on microbial degradation in soil and subsurface environments, is vital for understanding the environmental impact of these compounds. This research helps in assessing the persistence of such chemicals in the environment and their potential effects on ecosystems (Holtze, Sørensen, Sørensen, & Aamand, 2008).

properties

IUPAC Name

2-amino-6-[(4-methoxyphenyl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-18-12-7-5-11(6-8-12)10-19-15-4-2-3-14(17)13(15)9-16/h2-8H,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJULWXMOGYMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(4-methoxybenzyloxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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